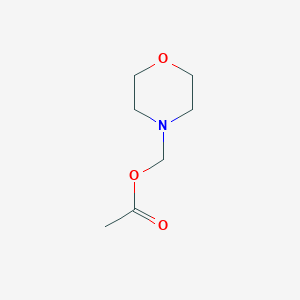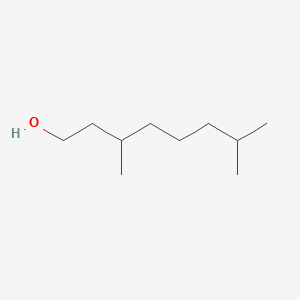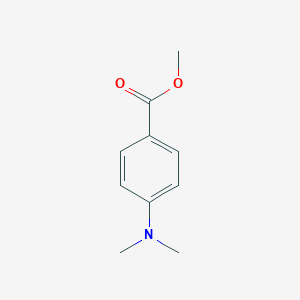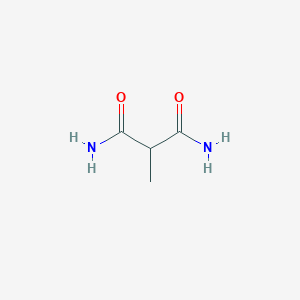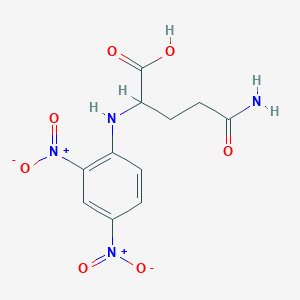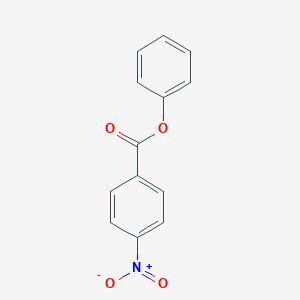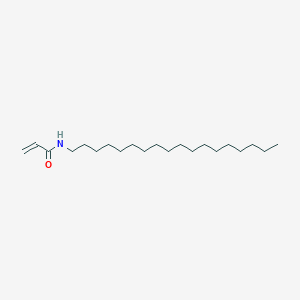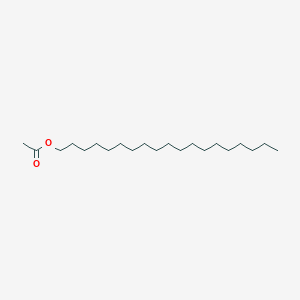
Octadecanoic acid, hydroxy-, monoester with 1,2,3-propanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, hydroxy-, monoester with 1,2,3-propanetriol typically involves the esterification of stearic acid with glycerol. This reaction is usually catalyzed by an acid or base catalyst and conducted under elevated temperatures to facilitate the esterification process. The reaction can be represented as follows:
C17H35COOH+C3H8O3→C21H42O5+H2O
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where stearic acid and glycerol are mixed in the presence of a catalyst. The mixture is heated to temperatures ranging from 150°C to 250°C to drive the esterification reaction to completion. The resulting product is then purified through distillation or other separation techniques to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, hydroxy-, monoester with 1,2,3-propanetriol undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester bond can be hydrolyzed to yield stearic acid and glycerol.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Esterification and Transesterification: The ester group can participate in further esterification or transesterification reactions with other alcohols or acids.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Esterification: Acid catalysts (e.g., sulfuric acid) or base catalysts (e.g., sodium methoxide).
Major Products
Hydrolysis: Stearic acid and glycerol.
Oxidation: Ketones or carboxylic acids.
Esterification: Various esters depending on the reacting alcohol or acid.
Scientific Research Applications
Octadecanoic acid, hydroxy-, monoester with 1,2,3-propanetriol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of lipid-based drug delivery systems and as a stabilizer in biological assays.
Medicine: Utilized in the formulation of topical creams and ointments due to its emollient properties.
Industry: Applied in the manufacture of cosmetics, personal care products, and food additives as a thickening and stabilizing agent
Mechanism of Action
The mechanism of action of octadecanoic acid, hydroxy-, monoester with 1,2,3-propanetriol primarily involves its surfactant properties. The molecule’s hydrophilic glycerol backbone and lipophilic stearic acid tail allow it to reduce surface tension and stabilize emulsions. This dual functionality enables the compound to interact with both aqueous and lipid phases, making it effective in various applications. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
Glyceryl monostearate: Similar in structure but lacks the hydroxyl group on the stearic acid moiety.
Glyceryl distearate: Contains two stearic acid molecules esterified to glycerol.
Glyceryl tristearate: Contains three stearic acid molecules esterified to glycerol.
Uniqueness
Octadecanoic acid, hydroxy-, monoester with 1,2,3-propanetriol is unique due to the presence of the hydroxyl group on the stearic acid moiety, which imparts additional hydrophilicity and reactivity. This makes it more versatile in applications requiring both emulsification and stabilization properties compared to its non-hydroxylated counterparts .
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl 2-hydroxyoctadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)21(25)26-19(17-22)18-23/h19-20,22-24H,2-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDBZTKQBSDQDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC(CO)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323-42-8 |
Source


|
| Record name | Glyceryl hydroxystearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, hydroxy-, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxyoctadecanoic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
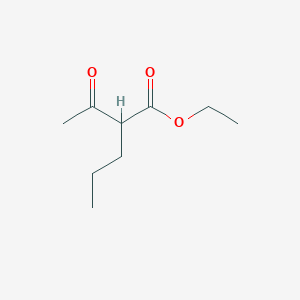


![2'-Nitro-[1,1'-biphenyl]-4-amine](/img/structure/B75435.png)
